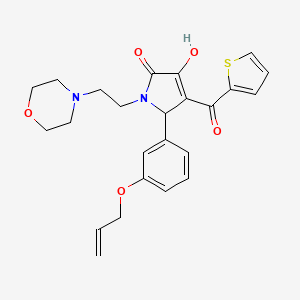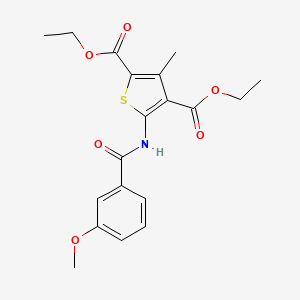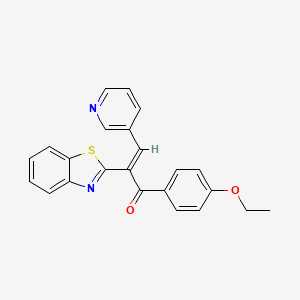
3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcar bonyl)-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a complex organic compound that features multiple functional groups, including a hydroxyl group, a morpholine ring, a prop-2-enyloxyphenyl group, and a thienylcarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolin-2-one core through cyclization reactions.
- Introduction of the thienylcarbonyl group via acylation reactions.
- Attachment of the prop-2-enyloxyphenyl group through etherification.
- Addition of the morpholin-4-ylethyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.
Substitution: The morpholin-4-ylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving strong nucleophiles like NaNH2 (Sodium amide) or KOH (Potassium hydroxide).
Major Products
- Oxidation of the hydroxyl group results in a ketone.
- Reduction of the thienylcarbonyl group results in a thienylmethyl derivative.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules.
Medicine
- Explored for its potential as a therapeutic agent in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in catalysis and other industrial processes.
作用机制
The mechanism of action of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Lacks the prop-2-enyloxyphenyl group.
3-Hydroxy-1-(2-piperidin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the prop-2-enyloxyphenyl group and the morpholin-4-ylethyl group in “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” may confer unique chemical properties and biological activities compared to similar compounds. These structural features could influence its reactivity, stability, and interactions with biological targets.
属性
分子式 |
C24H26N2O5S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H26N2O5S/c1-2-12-31-18-6-3-5-17(16-18)21-20(22(27)19-7-4-15-32-19)23(28)24(29)26(21)9-8-25-10-13-30-14-11-25/h2-7,15-16,21,28H,1,8-14H2 |
InChI 键 |
ZTFXIBKLBBMKOE-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12154068.png)
![Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12154076.png)
![(4E)-5-(4-tert-butylphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12154081.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12154091.png)
![(4E)-5-(4-chlorophenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12154093.png)
![4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12154096.png)
![4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12154099.png)
![2'-butyl-1'-oxo-N-((tetrahydrofuran-2-yl)methyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12154102.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12154114.png)
![2-{1-[(4-methoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B12154115.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12154123.png)
